N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16344264
InChI: InChI=1S/C14H21N5/c1-11-16-17-14-10-9-13(18-19(11)14)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C14H21N5
Molecular Weight: 259.35 g/mol

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

CAS No.:

Cat. No.: VC16344264

Molecular Formula: C14H21N5

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine -

Specification

Molecular Formula C14H21N5
Molecular Weight 259.35 g/mol
IUPAC Name N-cyclooctyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Standard InChI InChI=1S/C14H21N5/c1-11-16-17-14-10-9-13(18-19(11)14)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,18)
Standard InChI Key XTMUMZPRUYVOQP-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1N=C(C=C2)NC3CCCCCCC3

Introduction

Chemical Identity and Structural Characterization

N-Cyclooctyl-3-methyl[1,2,] triazolo[4,3-b]pyridazin-6-amine belongs to the triazolo[4,3-b]pyridazine family, characterized by a fused bicyclic system comprising a triazole and pyridazine ring. The compound’s IUPAC name reflects its substitution pattern: a methyl group at position 3, an amine at position 6, and a cyclooctyl group attached via the amine nitrogen .

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₅H₂₃N₅, with a molecular weight of 273.38 g/mol . Key computed properties include:

PropertyValueMethod (Source)
XLogP3-AA3.8XLogP3 3.0 (PubChem)
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18
Topological Polar SA68.4 ŲPubChem

The SMILES notation (CCC1=NN=C2N1N=C(C=C2)NC3CCCCCCC3) and InChIKey (RLLJAKQUJSOGOQ-UHFFFAOYSA-N) further define its stereochemical features .

Synthetic Routes and Optimization

The synthesis of triazolo[4,3-b]pyridazine derivatives typically involves cyclization reactions of hydrazinopyridazines. For example, Steck et al. first reported the core scaffold in 1959, using arylhydrazinopyridazines with cyanogen halides or formic acid .

Key Synthetic Steps

  • Cyclization: Reacting 6-hydrazinopyridazine with formic acid yields the triazolo[4,3-b]pyridazine core .

  • Substitution: Introducing the cyclooctyl group via nucleophilic substitution at position 6, as demonstrated in analogous compounds .

  • Methylation: A methyl group is added at position 3 using methyl iodide under basic conditions .

A patent by CA1201122A details the use of S-methylisothiourea for introducing amine groups at position 3, which could be adapted for this compound .

Crystallographic Insights

X-ray crystallography of analogous compounds (e.g., CHEMBL4890932) reveals that the triazolo[4,3-b]pyridazine core adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites . The cyclooctyl group occupies a hydrophobic cleft, as observed in TNKS inhibitors .

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